4-Methoxy-2,6-dimethylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

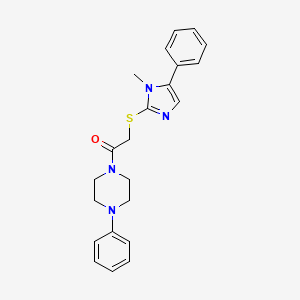

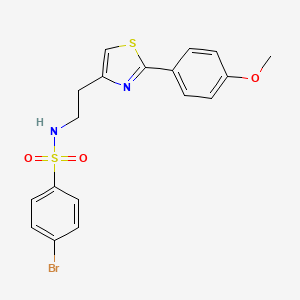

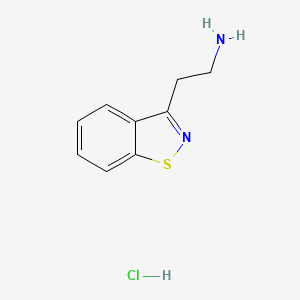

4-Methoxy-2,6-dimethylpyridin-3-amine, also known as 4,6-dimethyl-3-O-methylnicotinamide, is an organic compound. It has a molecular formula of C8H12N2O and a molecular weight of 152.197 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It has a molecular weight of 152.2 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Antifungal Applications

- Antifungal Agents : 4-Methoxy-2,6-dimethylpyridin-3-amine derivatives exhibit significant antifungal activity. A study demonstrated that synthesized dimethylpyrimidin-derivatives, which are closely related to this compound, show biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).

Polymer Synthesis

- Catalyst in Polymer Synthesis : This compound has been studied as part of a highly efficient aromatic amine ligand/copper(I) chloride catalyst system for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). Its use in the catalyst system showed high efficiency and fast polymerization rates (Kim et al., 2018).

Chemical Synthesis and Reactivity

Chemical Synthesis : Studies have shown that this compound can be involved in the synthesis of various compounds. For instance, reactions involving 4-methoxy-2,6-dimethylpyrylium perchlorate and amines resulted in the isolation of both 4-iminiopyran salts and pyridinium salts (Sammes & Yip, 1978).

Reactivity with Other Chemicals : Another study explored the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines, finding that 4-aryliminio-2,6-dimethylpyran salts and 1-aryl-4-methoxy-2,6-dimethylpyridinium salts could be isolated, depending on the basicity of the amine used in the reaction (Sammes & Yip, 1979).

Antioxidant Properties

- Antioxidant Research : The compound has been involved in the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols with interesting antioxidant properties. This highlights its potential role in creating compounds with significant antioxidant activities (Wijtmans et al., 2004).

Catalysis and Reaction Studies

- Catalyst for Copolymerization : this compound related compounds have been used as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with low molecular weight and narrow dispersities. This suggests its utility in catalyst systems for polymer synthesis (Devaine-Pressing et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

4-methoxy-2,6-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZFVDPADPPSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)

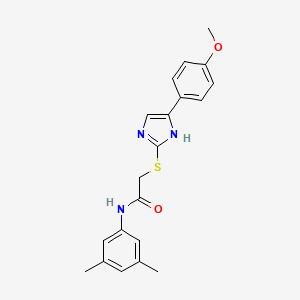

![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)

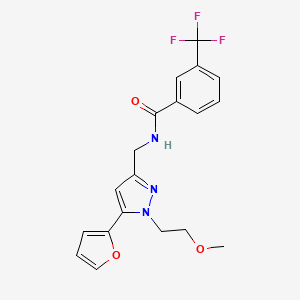

![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)